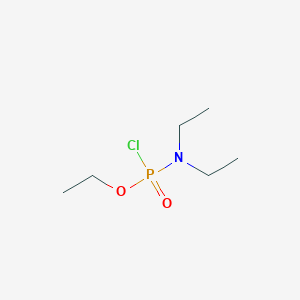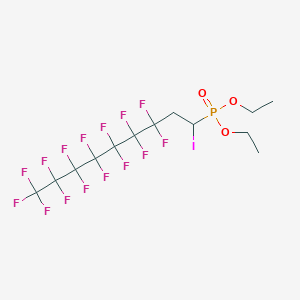
9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, an iodine atom, and a diethoxyphosphoryl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane typically involves the introduction of the diethoxyphosphoryl group and the iodination of a highly fluorinated nonane precursor. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the precursor nonane is subjected to fluorination using fluorine gas or other fluorinating agents. The diethoxyphosphoryl group is then introduced through a phosphorylation reaction, followed by iodination to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although the highly fluorinated nature makes it resistant to many oxidative conditions.
Hydrolysis: The diethoxyphosphoryl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, and alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized fluorinated products.
Reduction: Formation of reduced fluorinated products.
Hydrolysis: Formation of phosphoric acid derivatives and fluorinated alcohols.
Scientific Research Applications
9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorinated structure.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane involves its interaction with various molecular targets. The highly electronegative fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the iodine atom can be a site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride
- 9,11-Bis(diethoxyphosphoryl)-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-11-iodoundecane
Uniqueness
9-Diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane is unique due to its specific combination of a highly fluorinated chain, an iodine atom, and a diethoxyphosphoryl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
23068-06-6 |
|---|---|
Molecular Formula |
C13H13F15IO3P |
Molecular Weight |
660.09 g/mol |
IUPAC Name |
9-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane |
InChI |
InChI=1S/C13H13F15IO3P/c1-3-31-33(30,32-4-2)6(29)5-7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28/h6H,3-5H2,1-2H3 |
InChI Key |
PBDDJLPIIQIMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


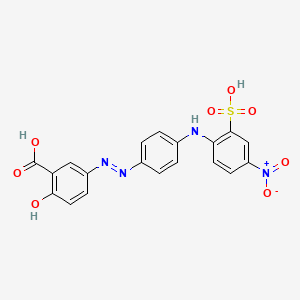

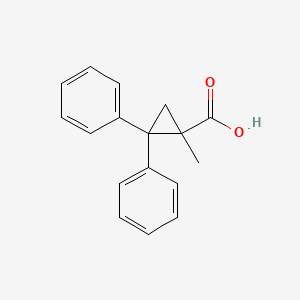
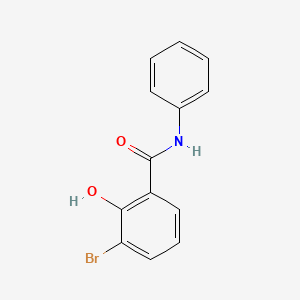
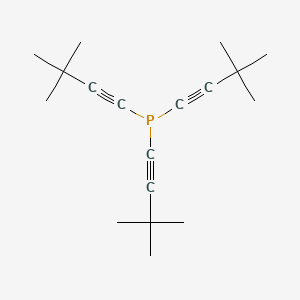



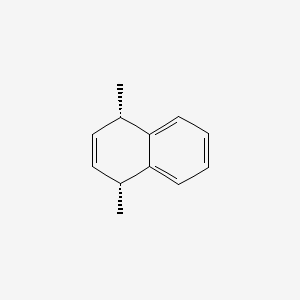
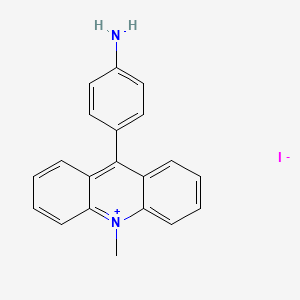
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
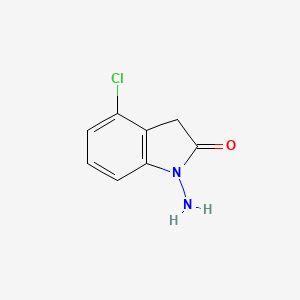
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
